Methyl N-methylnipecotate methobromide
Overview
Description
Methyl N-methylnipecotate methobromide is a chemical compound with the molecular formula C9H18NO2.Br and a molecular weight of 252.1486. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is also known by other names such as 3-methoxycarbonyl-1,1-dimethylpiperidinium bromide and piperidinium, 3-(methoxycarbonyl)-1,1-dimethyl-, bromide (1:1) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-methylnipecotate methobromide can be synthesized through a multi-step process involving the reaction of nipecotic acid with methanol and subsequent methylation. The general synthetic route involves:
Esterification: Nipecotic acid is reacted with methanol in the presence of an acid catalyst to form methyl nipecotate.
Methylation: The methyl nipecotate is then methylated using methyl iodide or methyl bromide to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and methylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to consistent product quality.
Batch Reactors: Used for smaller-scale production, batch reactors offer flexibility in adjusting reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl N-methylnipecotate methobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield nipecotic acid and methanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and amines.
Acidic or Basic Conditions: Hydrolysis reactions are typically carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted piperidinium compounds can be formed.
Hydrolysis Products: Nipecotic acid and methanol are the primary products of hydrolysis.
Scientific Research Applications
Methyl N-methylnipecotate methobromide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other piperidinium compounds.
Biology: Investigated for its potential effects on neurotransmitter systems and as a tool for studying receptor-ligand interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the modulation of neurotransmitter activity.
Mechanism of Action
The mechanism of action of methyl N-methylnipecotate methobromide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl N-methylnipecotate methobromide can be compared with other similar compounds, such as:
Nipecotic Acid: The parent compound, which lacks the methyl and bromide groups.
Methyl Nipecotate: An intermediate in the synthesis of this compound.
Other Piperidinium Compounds: Compounds with similar structures but different substituents, such as 1,1-dimethylpiperidinium chloride.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1,1-dimethylpiperidin-1-ium-3-carboxylate;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO2.BrH/c1-10(2)6-4-5-8(7-10)9(11)12-3;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEKUYYAXPTNCT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(C1)C(=O)OC)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432293 | |
Record name | AC1Q1RCS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60296-01-7 | |
Record name | Methyl N-methylnipecotate methobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060296017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-75584 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | AC1Q1RCS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 1-METHYL-3-PIPERIDINECARBOXYLATE METHOBROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL N-METHYLNIPECOTATE METHOBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPI36QV12F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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